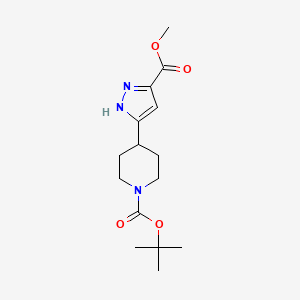

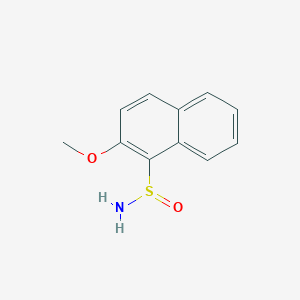

2-Methoxynaphthalene-1-sulfinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxynaphthalene-1-sulfinamide is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and pharmaceuticals. The compound is related to 2-methoxynaphthalene derivatives, which have been synthesized and reacted with Grignard reagents to produce optically active sulfoxides and other products . These derivatives are of interest due to their relevance in the synthesis of non-steroidal anti-inflammatory agents and other pharmacologically active compounds .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different methods. One approach involves the preparation of pure crystalline diastereomers of menthyl 2-methoxynaphthalene-1-sulfinate, which are then converted into alkyl and aryl 2-methoxynaphthyl sulfoxides using Grignard reagents . Another method includes the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, using environmentally benign reagents . Additionally, the synthesis of a related compound, 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide, has been reported, which involves the reaction of a quinazolinone derivative with chlorosulfonic acid followed by amidation .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry have been employed to confirm the structure of synthesized compounds . These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Chemical Reactions Analysis

2-Methoxynaphthalene derivatives undergo a range of chemical reactions. For instance, nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents has been observed, leading to the displacement of the 1-methoxy group and the formation of products with axial chirality . Chelation-assisted nucleophilic aromatic substitution is another reaction pathway for these compounds, with the activating ability of sulfonyl substituents playing a significant role in the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of methoxy and sulfinamide groups can affect the compound's solubility, reactivity, and stability. The reactivity of these compounds with Grignard reagents, as well as their susceptibility to nucleophilic aromatic substitution, is indicative of their chemical behavior . The optically active sulfoxides obtained from these reactions have specific physical properties, such as crystallinity and optical rotation, which are important for their potential applications in asymmetric synthesis and pharmaceuticals .

Aplicaciones Científicas De Investigación

Chelation-assisted Nucleophilic Aromatic Substitution

Research conducted by Hattori et al. (1997) investigated the chelation-assisted nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes. This study highlighted the factors determining the activating ability of various sulfonyl substituents, providing insight into the chemical reactivity of such compounds (Hattori et al., 1997).

Synthesis of Optically Active Sulfoxides

Bell and Mccaffery (1994) described the preparation of diastereomers of menthyl 2-methoxynaphthalene-1-sulfinate and their conversion into optically active alkyl and aryl 2-methoxynaphthyl sulfoxides. This process plays a significant role in the field of organic synthesis, particularly in the creation of stereospecific compounds (Bell & Mccaffery, 1994).

Catalytic Methylation for Drug Production

Yadav and Salunke (2013) explored the catalytic methylation of 2-naphthol using dimethyl carbonate, aiming to produce 2-methoxynaphthalene, a key intermediate in the manufacture of naproxen, a widely used anti-inflammatory drug. The study detailed the effects of various operating parameters on the activity and selectivity of the process (Yadav & Salunke, 2013).

Shape-Selective Acylation

Botella et al. (2003) investigated the shape-selective acylation of 2-methoxynaphthalene over different zeolite catalysts. This research is significant for understanding the selectivity and efficiency of chemical reactions in the presence of solid catalysts, which has broad applications in chemical synthesis (Botella et al., 2003).

Fluorescence Studies

Magnes, Strashnikova, and Pines (1999) conducted a study on the fluorescence of 1-methoxynaphthalene and 1-naphthol in various solvents. This research contributes to the understanding of molecular behavior in different environments and is useful in spectroscopy and analytical chemistry (Magnes et al., 1999).

Regioselective Lithiation Studies

Betz and Bauer (2002) focused on the regioselective lithiation of 1-methoxynaphthalene, exploring the mechanisms and kinetics of this reaction. Such studies are essential in the field of organometallic chemistry, particularly for the synthesis of complex organic compounds (Betz & Bauer, 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

Sulfinamides, a class of compounds to which 2-methoxynaphthalene-1-sulfinamide belongs, are known to exhibit a range of pharmacological activities . They can interact with various biological targets, influencing numerous physiological processes.

Mode of Action

For instance, they can act as inhibitors or activators of certain enzymes, modulating their activity and influencing the physiological processes they control .

Biochemical Pathways

Sulfinamides can influence a variety of biochemical pathways, depending on their specific targets . They can affect the synthesis and degradation of biomolecules, energy production, signal transduction, and other cellular processes.

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

For instance, if it acts as an enzyme inhibitor, it could decrease the production of certain biomolecules, leading to downstream effects on cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

2-methoxynaphthalene-1-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJGMXUFCBHURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)S(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)

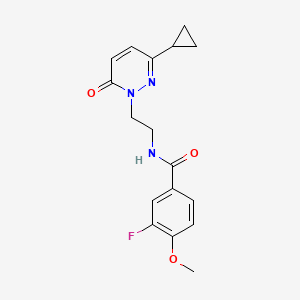

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)

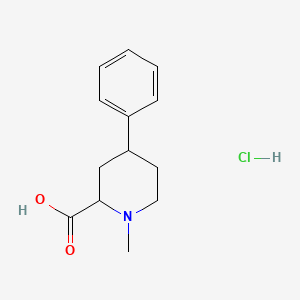

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)

![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)

![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)